(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

Catalog No.
S829095
CAS No.
945212-26-0
M.F
C26H31NO4
M. Wt
421,53 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

945212-26-0

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid

Molecular Formula

C26H31NO4

Molecular Weight

421,53 g/mole

InChI

InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1

InChI Key

MADFVGMQNXRFAF-AREMUKBSSA-N

SMILES

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

945212-26-0;(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoicacid;(R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-2-methyldec-9-enoicacid;Fmoc-D-2-(7'-octenyl)alanine;SCHEMBL14737056;CTK8C0015;(2R)-2-[[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO]-2-METHYL-9-DECENOICACID;MolPort-009-679-982;ANW-63879;ZINC36914703;AKOS005063560;(R)-N-Fmoc-2-(7'-octenyl)alanine;CF-1386;DS-2418;AJ-93443;AK-64954;AM007124;AN-26185;KB-209606;ST2408129;TC-152624;FT-0656704;(R)-N-Fmoc-2-Methyl-2-amino-9-decenoicacid;W-3554;I14-7733

Canonical SMILES

CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis

Field: This compound is used in the field of Biochemistry, specifically in Peptide Synthesis .

Method: The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . They are isolated as crystalline solids, stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

Results: The resulting Fmoc amino acids are useful as coupling agents in peptide synthesis . They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

Pharmaceutical Intermediates

Field: This compound is used in the field of Pharmaceuticals .

Application: 7-(Fmoc-amino)heptanoic acid is used as pharmaceutical intermediates .

Stapled Peptide Antagonist

Field: This compound is used in the field of Biochemistry, specifically in the development of Stapled Peptide Antagonists .

Application: The compound is used in the synthesis of stapled peptide antagonists that target the Mdm2 protein . These peptides are designed to be resistant to mutations in Mdm2 that confer resistance to other antagonists .

Method: The synthesis of these stapled peptides involves the use of non-natural amino acids, including “®-2-(7’octenyl) alanine”, which form the hydrocarbon staple in the peptide .

Results: The resulting stapled peptides have been shown to bind to Mdm2, even in the presence of mutations that confer resistance to other antagonists .

Capillary Electrophoresis

Field: This compound is used in the field of Analytical Chemistry, specifically in Capillary Electrophoresis .

Application: The compound is used as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .

This compound is most likely a synthetic molecule. The presence of the (R)-configuration indicates a stereocenter, suggesting potential use in asymmetric synthesis. The (9H-Fluoren-9-yl)methoxy)carbonyl group, commonly abbreviated as Fmoc, is a protecting group often used in peptide synthesis []. The presence of a double bond (enoic acid) and a methyl group next to the amino group suggests the molecule could have interesting chemical properties.


Molecular Structure Analysis

The key features of the molecule include:

  • A central chain of 10 carbons (dec-9-enoic acid) with a double bond at the ninth position.
  • An (R)-stereocenter at the second carbon.
  • An Fmoc protecting group attached to the amino group at the second carbon.
  • A methyl group attached to the second carbon next to the amino group.

This combination of functional groups suggests the molecule could be:

  • A chiral building block for organic synthesis due to the stereocenter [].
  • A potential precursor for peptide synthesis after Fmoc deprotection.
  • A molecule with interesting reactivity due to the presence of the double bond.

Chemical Reactions Analysis

  • Fmoc deprotection: The Fmoc group can be removed under specific conditions to reveal the underlying amine group, potentially useful for peptide synthesis [].
  • Addition reactions: The double bond can participate in addition reactions with various reagents, depending on the reaction conditions.
  • Ester hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic or basic conditions.

XLogP3

6.3

Wikipedia

(2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-9-decenoic acid

Dates

Modify: 2023-08-15

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